ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
Description
Ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a synthetic coumarin derivative featuring a trifluoromethyl substituent at position 2, a hydroxy group at position 7, and a 4-methylpiperazinomethyl group at position 8 of the chromen ring. Coumarins are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with structural modifications (e.g., trifluoromethyl, piperazine) tailoring their pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C25H25F3N2O6 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
ethyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H25F3N2O6/c1-3-34-24(33)15-4-6-16(7-5-15)35-22-20(32)17-8-9-19(31)18(14-30-12-10-29(2)11-13-30)21(17)36-23(22)25(26,27)28/h4-9,31H,3,10-14H2,1-2H3 |
InChI Key |
NLQXZNUSCUTBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized via the Pechmann condensation reaction, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the chromen derivative with ethyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen ring can be reduced to form an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromenone derivative, while reduction of the carbonyl group can yield a chromanol derivative .
Scientific Research Applications
Ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between chromen derivatives and biological macromolecules.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Chromen Core
The trifluoromethyl group at position 2 distinguishes this compound from analogs like ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 847049-28-9), which has a methyl group at position 2 instead .
Piperazine Modifications
Replacing the 4-methylpiperazine group with 4-(2-hydroxyethyl)piperazine (as in ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate ) introduces a polar hydroxyethyl side chain, improving solubility and hydrogen-bonding capacity. This modification could enhance bioavailability but may reduce blood-brain barrier penetration compared to the less polar 4-methylpiperazine .
Ester vs. Carboxylic Acid Derivatives
The ethoxycarbonyl benzoate ester acts as a prodrug, masking a carboxylic acid group. Hydrolysis in vivo releases the active acid, prolonging systemic exposure. Analogous compounds with free carboxylic acids (e.g., quinolonecarboxylic acids in ) exhibit direct activity but may suffer from rapid clearance .
Table 1: Key Structural and Hypothesized Properties
| Compound Name | R2 | R8 | logP* | Solubility (mg/mL)* | Bioactivity Hypothesis |
|---|---|---|---|---|---|
| Target Compound (Trifluoromethyl) | CF3 | 4-Methylpiperazinomethyl | ~3.2 | ~0.05 | Enhanced enzyme inhibition |
| Ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazinyl)methyl]...}oxy)benzoate | CH3 | 4-Methylpiperazinomethyl | ~2.8 | ~0.1 | Moderate potency, better solubility |
| Ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-2-methyl...) | CH3 | 4-(2-Hydroxyethyl)piperazine | ~2.0 | ~0.5 | Improved solubility, reduced CNS activity |
*Hypothetical values based on substituent contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
